molecular formula C15H19N3O2S B2666907 N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE CAS No. 1448053-09-5

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE

Cat. No.: B2666907
CAS No.: 1448053-09-5
M. Wt: 305.4
InChI Key: ACDJAMQCWKDETE-UHFFFAOYSA-N
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Description

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the methoxy group and the thiolan ring in its structure adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: This step involves the methoxylation of the thiolan ring, which can be carried out using methanol and a suitable catalyst.

    Attachment of the Thiolan Ring: The thiolan ring is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a halogenated precursor.

    Final Coupling: The final step involves coupling the methoxy-substituted thiolan ring with the imidazo[1,2-a]pyridine core using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the thiolan ring.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE: This compound is unique due to the presence of the methoxy-substituted thiolan ring.

    Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core but may have different substituents, leading to variations in their chemical and biological properties.

    Thiolan-Substituted Compounds: Compounds with thiolan rings but different core structures can exhibit different reactivity and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The methoxy group and thiolan ring contribute to its unique properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-11-13(18-7-4-3-5-12(18)17-11)14(19)16-9-15(20-2)6-8-21-10-15/h3-5,7H,6,8-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDJAMQCWKDETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3(CCSC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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